3-(Difluoromethyl)-4-fluoropyridin-2-amine
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Overview
Description
3-(Difluoromethyl)-4-fluoropyridin-2-amine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
Industrial production methods for 3-(Difluoromethyl)-4-fluoropyridin-2-amine may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated and difluoromethylated derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(Difluoromethyl)-4-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-fluoropyridin-2-amine: Similar in structure but with an additional fluorine atom, leading to different chemical properties.
4-Fluoropyridin-2-amine: Lacks the difluoromethyl group, resulting in different reactivity and applications.
3-(Difluoromethyl)pyridine: Similar difluoromethyl group but lacks the additional fluorine atom on the pyridine ring.
Uniqueness
3-(Difluoromethyl)-4-fluoropyridin-2-amine is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct chemical and physical properties. These properties make it a valuable compound in various fields, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H5F3N2 |
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Molecular Weight |
162.11 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-2-11-6(10)4(3)5(8)9/h1-2,5H,(H2,10,11) |
InChI Key |
KHNGUPJBPYASKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)F)N |
Origin of Product |
United States |
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